molecular formula C6H7ClN2S B3273370 5-(Chloromethyl)-2-(methylthio)pyrimidine CAS No. 586382-17-4

5-(Chloromethyl)-2-(methylthio)pyrimidine

Cat. No.: B3273370
CAS No.: 586382-17-4
M. Wt: 174.65 g/mol
InChI Key: RZKYCJRBHZIQBU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(methylthio)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids. The compound this compound is characterized by a chloromethyl group at the 5-position and a methylthio group at the 2-position on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(methylthio)pyrimidine typically involves the chloromethylation of 2-(methylthio)pyrimidine. This can be achieved through the reaction of 2-(methylthio)pyrimidine with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 5-(azidomethyl)-2-(methylthio)pyrimidine or 5-(aminomethyl)-2-(methylthio)pyrimidine can be formed.

    Oxidation Products: Sulfoxides or sulfones derived from the oxidation of the methylthio group.

    Reduction Products: Reduced derivatives with modified functional groups.

Scientific Research Applications

5-(Chloromethyl)-2-(methylthio)pyrimidine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(methylthio)pyrimidine involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, potentially leading to modifications in their structure and function. The methylthio group can undergo oxidation or reduction, further influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)pyrimidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    5-(Chloromethyl)pyrimidine: Lacks the methylthio group, affecting its oxidation and reduction behavior.

    2-(Methylthio)-4,6-dichloropyrimidine:

Uniqueness

5-(Chloromethyl)-2-(methylthio)pyrimidine is unique due to the presence of both chloromethyl and methylthio groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

5-(chloromethyl)-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKYCJRBHZIQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cold solution of [2-(methylthio)pyrimidin-5-yl]methanol (0.7813 g, 5.0 mmol) in anhydrous dichloromethane (10 mL, 0° C.) was added triethylamine (0.836 mL, 8.2 mmol) followed by the addition of methanesulfonyl chloride (0.465 mL, 6.0 mmol). The reaction mixture stirred at 0° C. under a nitrogen atmosphere for 30 minutes then at room temperature for 3.5 hours. The reaction was quenched with sodium bicarbonate (5%, 100 mL)) and extracted with dichloromethane (50 mL). The organic extracts were concentrated and the residue was purified by flash chromatography (silica gel) using 15% ethyl acetate in hexane to afford the desired compound (0.720 g, 82%) as a white solid. 1H-NMR ((CD3OD, 400 MHz) δ 8.60 (s, 2H), 4.64 (s, 2H), 2.54 (s, 3H); ES-HRMS m/z 175.0106 (M+H C6H7N2ClS requires 175.0091).
Quantity
0.7813 g
Type
reactant
Reaction Step One
Quantity
0.836 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.465 mL
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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